![molecular formula C42H40N2 B3078787 2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline CAS No. 105465-14-3](/img/structure/B3078787.png)
2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline
Vue d'ensemble
Description
2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline is a useful research compound. Its molecular formula is C42H40N2 and its molecular weight is 572.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
Complex organic molecules such as the one described are often subjects of synthetic chemistry research, focusing on developing novel synthetic routes or improving existing methodologies for their preparation. For instance, research on the practical synthesis of intermediates like 5,5′-Methylene-bis(benzotriazole) highlights efforts in green chemistry and the development of environmentally benign synthesis processes for complex molecules (Gu, Yu, Zhang, & Xu, 2009). Such studies are essential for advancing the field of organic synthesis, focusing on efficiency, yield improvement, and environmental impact reduction.
Catalytic Applications and Material Science
Compounds with intricate structures often serve as catalysts or components in material science. Research into the synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, for example, demonstrates the role of complex organic molecules in catalysis and their potential applications in organic transformations (Cadierno, Gamasa, & Gimeno, 2004). These studies are pivotal for discovering new reactions and enhancing the efficiency of existing ones, contributing to the synthesis of a wide range of organic compounds.
Bioactive Compound Development
The development of bioactive compounds for pharmaceutical applications is another area where complex organic molecules are investigated. This encompasses the synthesis of novel compounds and the evaluation of their biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. While specific studies on the compound were not identified, research in this area often involves detailed structure-activity relationship (SAR) studies to optimize bioactivity and reduce toxicity.
Environmental and Health Impact Studies
Complex organic molecules can also be subjects of environmental science and toxicology studies, particularly those related to their persistence, bioaccumulation, and potential health impacts. Studies on compounds like bisphenol A (BPA) and its alternatives examine the endocrine-disrupting properties and other health effects of synthetic organic chemicals (den Braver-Sewradj, van Spronsen, & Hessel, 2020). These investigations are crucial for understanding the environmental fate and health implications of chemical exposure, leading to safer and more sustainable chemical practices.
Propriétés
IUPAC Name |
2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2/c1-29-11-7-15-37(23-29)43(38-16-8-12-30(2)24-38)41-21-19-35(27-33(41)5)36-20-22-42(34(6)28-36)44(39-17-9-13-31(3)25-39)40-18-10-14-32(4)26-40/h7-28H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYPEOJJHBWOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=C(C=C(C=C2)C3=CC(=C(C=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C)C)C)C6=CC=CC(=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



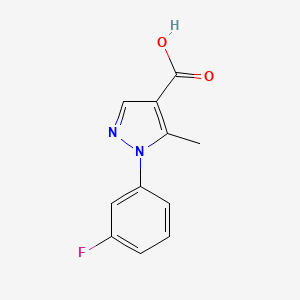
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
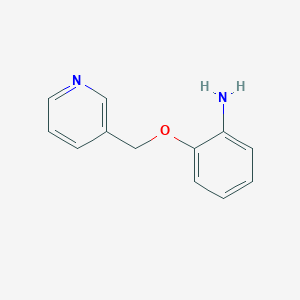

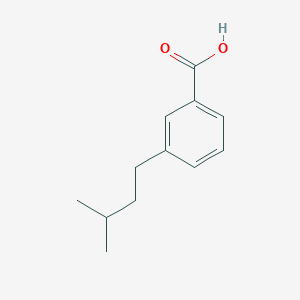


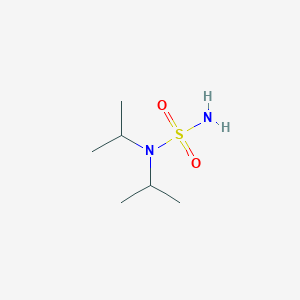
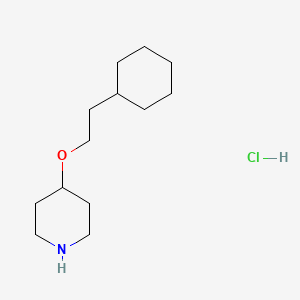
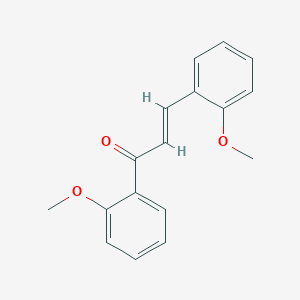
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
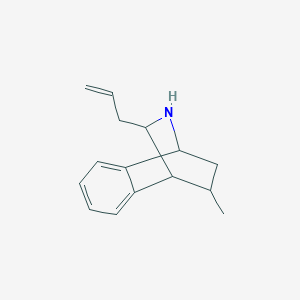
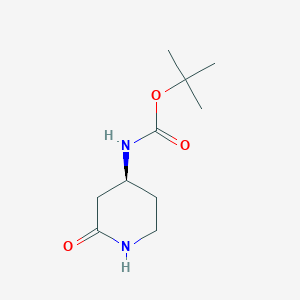
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)